Structural Differentiation: Simultaneous 5-Acetyl and 2-Bromo Substitution on the Benzyloxy Ring vs. Mono-Substituted Analogs
7-(5-Acetyl-2-bromobenzyloxy)-3,4-dihydronaphthalen-1(2H)-one is the only 7-substituted 3,4-dihydronaphthalen-1(2H)-one derivative catalogued as a Velpatasvir impurity that carries both an electron-withdrawing acetyl group (at the 5-position) and a heavy bromine atom (at the 2-position) on the benzyloxy moiety . In contrast, the most closely related comparator, 7-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 32263-64-2), bears an unsubstituted benzyloxy group (MW 252.31 g/mol, no bromine, no acetyl), resulting in a molecular weight difference of 120.93 g/mol and a markedly lower calculated logP . Another analog, 7-[(4-bromobenzyl)oxy]-3,4-dihydronaphthalen-1(2H)-one (4i), possesses a bromine atom at the 4-position but lacks the acetyl group, producing a monoisotopic mass shift of approximately 42 Da relative to the target compound [1]. This dual-substitution pattern is critical for unambiguous identification in MS/MS fragmentation workflows [2].
| Evidence Dimension | Molecular weight and substituent pattern |
|---|---|
| Target Compound Data | MW 373.24 g/mol; substituents: 5-acetyl + 2-bromo on benzyloxy ring |
| Comparator Or Baseline | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: MW 252.31 g/mol, no benzyl ring substituents |
| Quantified Difference | ΔMW = 120.93 g/mol; presence of two additional functional groups (Br, COCH₃) vs. zero |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
This structural uniqueness ensures that the compound cannot be replaced by simpler analogs in regulatory impurity methods, where exact mass and retention time matching are mandatory for peak identification.
- [1] BindingDB BDBM166638. 7-[(4-Bromobenzyl)oxy]-3,4-dihydronaphthalen-1(2H)-one (4i). IC50 = 3.5 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=BDBM166638 View Source
- [2] Swain D, Yadav AS, Sasapu C, Akula V, Samanthula G. UPLC Separation of forced degradation and process related impurities of Velpatasvir and structure elucidation by online LC-Quadrupole-Time of flight-Tandem mass Spectrometry. Microchemical Journal. 2020. View Source
